3,4,5-Trifluoro-D-phenylalanine hydrochloride
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Overview
Description
3,4,5-Trifluoro-D-phenylalanine hydrochloride is a fluorinated amino acid derivative. It is characterized by the presence of three fluorine atoms attached to the phenyl ring, which significantly alters its chemical properties compared to non-fluorinated analogs. This compound is often used in peptide synthesis and various biochemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluoro-D-phenylalanine hydrochloride typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production. The final product is often purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluoro-D-phenylalanine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4,5-Trifluoro-D-phenylalanine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorinated peptides and proteins, which can have unique properties and enhanced stability.
Biology: Employed in studies involving enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug design and development, particularly in creating more stable and bioavailable pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,4,5-Trifluoro-D-phenylalanine hydrochloride exerts its effects is primarily through its incorporation into peptides and proteins. The presence of fluorine atoms can influence the compound’s interaction with biological targets, such as enzymes and receptors. These interactions can alter the compound’s binding affinity and specificity, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-D-phenylalanine
- 4-Fluoro-D-phenylalanine
- 3,5-Difluoro-D-phenylalanine
Uniqueness
3,4,5-Trifluoro-D-phenylalanine hydrochloride is unique due to the presence of three fluorine atoms, which significantly enhances its chemical stability and resistance to metabolic degradation. This makes it particularly valuable in applications where stability and longevity are crucial.
Properties
IUPAC Name |
(2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15;/h1-2,7H,3,13H2,(H,14,15);1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVCLPJIZUMSBO-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)C[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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